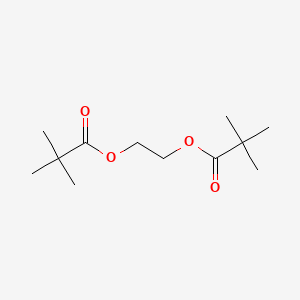
Ethylene dipivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is widely used in the production of fragrances and flavors due to its fruity odor. This ester compound is formed by the reaction of ethylene glycol with pivalic acid . Known for its high stability and low volatility, ethylene dipivalate is suitable for various applications, including perfumes, soaps, cosmetics, and food flavoring .
准备方法
Synthetic Routes and Reaction Conditions: Ethylene dipivalate is synthesized through the esterification of ethylene glycol with pivalic acid. The reaction typically involves the use of acid catalysts and is carried out under controlled temperature conditions to ensure high yield and purity . The general reaction can be represented as: [ \text{C}_2\text{H}_4(\text{OH})_2 + 2\text{C}5\text{H}9\text{COOH} \rightarrow \text{C}{12}\text{H}{22}\text{O}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a batch or continuous reactor, with the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the reaction . The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials .
化学反应分析
Types of Reactions: Ethylene dipivalate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides can be used for acyl substitution reactions.
Major Products:
Oxidation: Pivalic acid and ethylene glycol.
Reduction: Ethylene glycol and pivalic alcohol.
Substitution: Various esters depending on the substituent introduced.
科学研究应用
Ethylene dipivalate has diverse applications in scientific research:
作用机制
The mechanism by which ethylene dipivalate exerts its effects is primarily through its ester functional group. The ester group can undergo hydrolysis to release ethylene glycol and pivalic acid, which can then participate in various biochemical pathways . The molecular targets and pathways involved include interactions with enzymes that catalyze ester hydrolysis and subsequent metabolic processes .
相似化合物的比较
- Ethylene glycol diacetate
- Ethylene glycol dibutyrate
- Ethylene glycol diethyl ether
Comparison: Ethylene dipivalate is unique due to its high stability and low volatility compared to other similar esters . This makes it particularly suitable for applications requiring long-lasting effects, such as in fragrances and flavors . Additionally, its low toxicity and compatibility with various substrates further distinguish it from other esters .
属性
CAS 编号 |
20267-20-3 |
|---|---|
分子式 |
C12H22O4 |
分子量 |
230.30 g/mol |
IUPAC 名称 |
2-(2,2-dimethylpropanoyloxy)ethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H22O4/c1-11(2,3)9(13)15-7-8-16-10(14)12(4,5)6/h7-8H2,1-6H3 |
InChI 键 |
CECHHHFZXNTPMP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OCCOC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
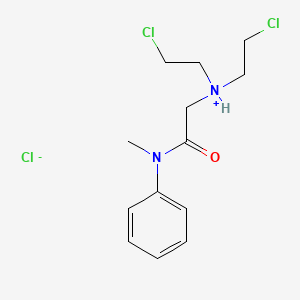
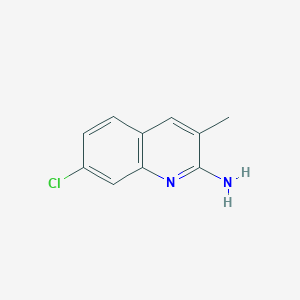
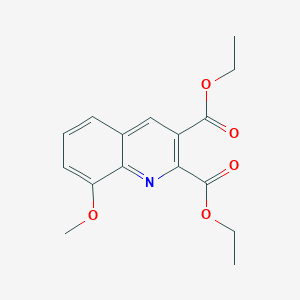
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
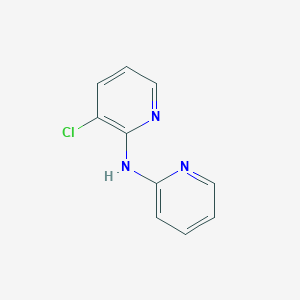
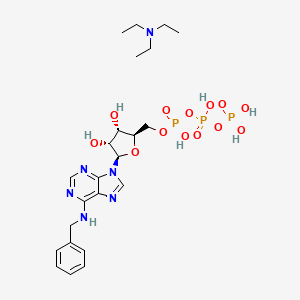
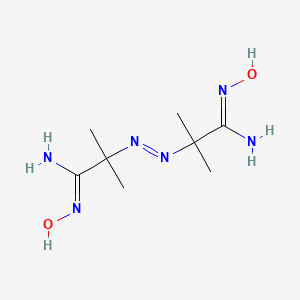
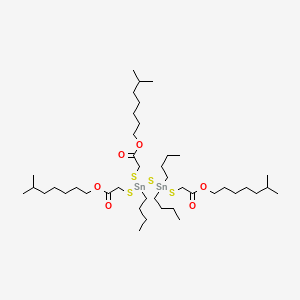
![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)


